![molecular formula C8H5ClF3NO3 B8128913 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene](/img/structure/B8128913.png)
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5ClF3NO3 and its molecular weight is 255.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloro- and nitro-benzenes, such as 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene, affect the magnetisability of benzene by modifying its molecular magnetic anisotropies and the interaction between chloro- and nitro-groups. This has implications for understanding the magnetic properties of these compounds (Battaglia & Ritchie, 1977).
Electrosynthesis methods involving chloro- and nitro-benzene derivatives, including compounds similar to 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene, have been explored for the preparation of antibacterial agents like Triclosan, which is used in cosmetic products (Thirunavukkarasu, 1999).
Chloro-anilines and their halogen-substituted derivatives have been studied for their electric dipole moments in solutions like benzene and 1,4-dioxan. This research provides insights into the electronic properties of these molecules (Cumper & Singleton, 1968).
Derivatives of 1-chloro-2-nitrobenzene, which are structurally related to 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene, have been synthesized, presenting new opportunities in heterocyclic chemistry. These compounds can serve as precursors for various chemical reactions (Sipyagin et al., 2004).
Nitrated derivatives of chloro-benzene compounds have been evaluated for their reactivity and safety in organic synthesis, highlighting their potential as useful reagents in chemical synthesis (Santschi et al., 2014).
Studies on the Friedel-Crafts reaction involving benzene and chloro-nitro derivatives have shed light on the stereochemical aspects of these reactions, which is crucial for understanding the synthesis of complex organic molecules (Segi et al., 1982).
properties
IUPAC Name |
1-chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWYDUYVJRYJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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